molecular formula C20H25N3O B5294383 4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine

4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine

Cat. No. B5294383
M. Wt: 323.4 g/mol
InChI Key: CDRCCAUZKAGOJL-UHFFFAOYSA-N
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Description

4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine, commonly known as AZD0328, is a novel pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been the focus of numerous studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

AZD0328 acts as a selective positive allosteric modulator (PAM) of α7 nAChRs, which are highly expressed in the brain and play a crucial role in cognitive function. By binding to the allosteric site of α7 nAChRs, AZD0328 enhances receptor activity and increases the release of neurotransmitters, such as acetylcholine and glutamate. This leads to improved synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
AZD0328 has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and reduced inflammation. In preclinical studies, AZD0328 has been found to increase the release of acetylcholine and glutamate, which are essential neurotransmitters for learning and memory. Additionally, AZD0328 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with neuroinflammation.

Advantages and Limitations for Lab Experiments

AZD0328 has several advantages for lab experiments, including its high potency, selectivity, and specificity for α7 nAChRs. Its ability to cross the blood-brain barrier makes it suitable for studying the effects of α7 nAChRs in the brain. However, AZD0328 has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects, which may affect the interpretation of results.

Future Directions

There are several future directions for research on AZD0328, including its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to explore the long-term effects of AZD0328, its safety profile, and its potential for drug interactions. Moreover, the development of novel AZD0328 analogs may lead to the discovery of more potent and selective α7 nAChR PAMs with improved pharmacokinetic properties.
Conclusion
In conclusion, AZD0328 is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate the activity of α7 nAChRs has been identified as a key mechanism in its therapeutic effects. AZD0328 has several advantages for lab experiments, including its high potency, selectivity, and specificity for α7 nAChRs. However, further studies are needed to explore its potential therapeutic applications, safety profile, and pharmacokinetic properties.

Synthesis Methods

The synthesis of AZD0328 involves several steps, including the preparation of 3-azetidinone intermediate, which is then reacted with 3-methoxyphenylpiperidine to form the desired compound. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization. The synthesis of AZD0328 has been optimized to ensure high yield and purity, making it suitable for further research.

Scientific Research Applications

AZD0328 has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs) has been identified as a key mechanism in its therapeutic effects. AZD0328 has been shown to enhance cognitive function, improve memory, and reduce inflammation in preclinical studies.

properties

IUPAC Name

4-[1-[1-(3-methoxyphenyl)piperidin-4-yl]azetidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-24-20-4-2-3-19(13-20)22-11-7-18(8-12-22)23-14-17(15-23)16-5-9-21-10-6-16/h2-6,9-10,13,17-18H,7-8,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRCCAUZKAGOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(CC2)N3CC(C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[1-(3-Methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine

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